
アムルビシン
概要
説明
アムルビシンは、主に肺癌、特に小細胞肺癌の治療に使用される第3世代の合成アントラサイクリン系抗癌剤です。2002年に日本で初めて承認され、カルセッドのブランド名で販売されています。 アムルビシンは、DNA複製と修復に重要な役割を果たすトポイソメラーゼIIを阻害することで作用します .
科学的研究の応用
Clinical Efficacy in Small-Cell Lung Cancer
Phase III Trials : Amrubicin has been compared with other agents like topotecan in several randomized trials. A notable study involving 637 patients with refractory or sensitive SCLC showed that amrubicin had an overall response rate (ORR) of 31.1% compared to 16.9% for topotecan. The median progression-free survival (PFS) was 4.1 months for amrubicin versus 3.5 months for topotecan, indicating its potential as a second-line treatment option .
Efficacy Parameter | Amrubicin (n = 424) | Topotecan (n = 213) |
---|---|---|
ORR (CR or PR) | 132 (31.1%) | 36 (16.9%) |
CR | 7 (1.7%) | 1 (0.5%) |
PR | 125 (29.5%) | 35 (16.4%) |
Median OS (months) | 7.5 | 7.8 |
Weekly Administration Studies : Research has also explored weekly dosing schedules to reduce toxicity while maintaining efficacy. A Phase II study reported a disease control rate of 51.5% with reduced incidence of febrile neutropenia, suggesting that weekly administration may confer benefits over traditional regimens .
Applications in Non-Small Cell Lung Cancer
While primarily studied in SCLC, amrubicin has also been evaluated in NSCLC settings. A late-phase II trial indicated a response rate of approximately 26.7% for patients who had received prior chemotherapy . However, it did not demonstrate superior efficacy compared to docetaxel in second-line treatments, highlighting the need for further investigation into optimal patient selection and combination strategies .
Pharmacogenomics
Recent studies have incorporated genetic factors influencing amrubicin metabolism and toxicity. For instance, polymorphisms in the NQO1 gene have been analyzed to understand their impact on treatment outcomes and adverse events . Additionally, population pharmacokinetic models have been developed to tailor dosing based on individual patient characteristics, including body surface area and genetic markers .
Case Studies
Several case studies have documented the use of amrubicin in clinical practice:
- Case Study 1 : A patient with refractory SCLC received amrubicin after failing multiple lines of therapy, achieving significant tumor reduction and manageable side effects.
- Case Study 2 : In a cohort of patients treated with weekly amrubicin, the tolerability was markedly improved with a low incidence of severe neutropenia compared to historical controls receiving standard regimens.
作用機序
アムルビシンは、トポイソメラーゼIIという酵素を阻害することによって作用します。この酵素は、複製と転写中のDNAトポロジーの管理を担当しています。アムルビシンは、DNA-トポイソメラーゼII複合体を安定化させることにより、DNA鎖の再結合を阻止し、最終的に二本鎖DNA切断と細胞死を引き起こします。 活性代謝物であるアムルビシノールはこのメカニズムにおいてさらに強力です .
類似の化合物との比較
アムルビシンは、ドキソルビシンやエピルビシンなどの他のアントラサイクリンと比較されることがよくあります。これらの化合物はすべてトポイソメラーゼIIを阻害しますが、アムルビシンは、9-アミノ基と単純な糖部分を含む独自の構造を持っています。この構造により、ドキソルビシンと比較してDNAインターカレーションが減少し、細胞内分布に影響を与え、心毒性を軽減します。類似の化合物には以下が含まれます。
- ドキソルビシン
- エピルビシン
- イダルビシン
- エトポシド (アントラサイクリンではありませんが、トポイソメラーゼIIも阻害し、アムルビシンと比較されることがよくあります) .
アムルビシンの独自の特性は、特に他のアントラサイクリンに抵抗性のある患者にとって、癌治療における貴重な化合物となります。
生化学分析
Biochemical Properties
Amrubicin is a 9-aminoanthracycline derivative that promotes cell growth inhibition by stabilizing protein-DNA complexes, leading to double-stranded DNA breaks mediated by the topoisomerase-II enzyme . This compound interacts with various biomolecules, including topoisomerase II, which it inhibits by stabilizing the DNA-topoisomerase II complex . This interaction prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II normally catalyzes, thereby disrupting DNA replication and transcription .
Cellular Effects
Amrubicin exerts significant effects on various cell types and cellular processes. It induces DNA damage, G2-M cell cycle arrest, and apoptosis in both doxorubicin-sensitive and doxorubicin-resistant cell lines . The compound’s ability to overcome typical anthracycline resistance mechanisms makes it particularly effective in treating resistant tumors . Amrubicin influences cell signaling pathways, gene expression, and cellular metabolism by inducing DNA damage and disrupting the cell cycle .
Molecular Mechanism
At the molecular level, Amrubicin forms complexes with DNA via intercalation between base pairs and inhibits topoisomerase II enzyme activity . This inhibition stabilizes the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands and leading to double-stranded breaks . These breaks trigger cell cycle arrest and apoptosis, contributing to the compound’s antimitotic and cytotoxic activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amrubicin change over time. The compound is enzymatically converted to its C-13 hydroxy metabolite, amrubicinol, which has cytotoxic activity 10-100 times that of Amrubicin . The stability and degradation of Amrubicin and its metabolites are crucial for its long-term effects on cellular function . Studies have shown that Amrubicin can cause neutropenia and other toxicities over extended periods .
Dosage Effects in Animal Models
The effects of Amrubicin vary with different dosages in animal models. In mice, a single intravenous injection of Amrubicin caused dose-dependent weight loss, ataxia, myelosuppression, and hair loss . The maximum tolerated dose was estimated to be 25 mg/kg . Higher doses resulted in increased toxicity, highlighting the importance of dosage optimization in therapeutic settings .
Metabolic Pathways
Amrubicin is metabolized primarily by reduction of the C-13 carbonyl group to a hydroxyl group, forming amrubicinol . This conversion is mediated by enzymes such as nicotinamide adenine dinucleotide phosphate-quinone oxidoreductase . Amrubicinol exhibits significantly higher cytotoxic activity compared to its parent compound, contributing to the overall antitumor effects of Amrubicin .
Transport and Distribution
Amrubicin’s transport and distribution within cells and tissues are influenced by its high intrinsic permeability and lipophilic properties . The compound is a weak P-glycoprotein substrate, and its retention is not solely modulated by P-glycoprotein in resistant cell lines . This characteristic allows Amrubicin to overcome pleiotropic drug resistance and achieve effective intracellular concentrations .
Subcellular Localization
Amrubicin shows decreased DNA intercalation compared to doxorubicin, which likely influences its intracellular distribution . Approximately 20% of Amrubicin is distributed into the nucleus of P388 cells, compared to 80% for doxorubicin . This distribution pattern affects the compound’s activity and function within specific cellular compartments .
準備方法
アムルビシンは、従来の化学合成ステップと生合成ステップを組み合わせた半合成法によって合成されます。出発物質は、通常、ε-ロドマイシンノンまたはダウノマイシンノンなどのアントラサイクリン化合物です。 合成経路には、アムルビシンのアルギコンがグリコシル化されて最終生成物が得られるグリコシル化反応が含まれます .
化学反応の分析
アムルビシンは、以下を含むいくつかの種類の化学反応を受けます。
酸化: アムルビシンは酸化されてさまざまな代謝物を形成することができます。
還元: この化合物は、活性代謝物であるアムルビシノールに還元され、これははるかに強力です。
置換: さまざまな置換基をアムルビシン分子に加えて、誘導体を作ることができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応によって生成される主な生成物は、アムルビシノールおよび他の誘導体です .
科学研究への応用
アムルビシンは、幅広い科学研究用途を持っています。
化学: アントラサイクリン化学を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスとDNA相互作用への影響について調査されました。
医学: 主に小細胞肺癌の治療に使用され、膀胱癌や胃癌などの他の癌の治療にも有効性が示されています。
類似化合物との比較
Amrubicin is often compared with other anthracyclines such as doxorubicin and epirubicin. While all these compounds inhibit topoisomerase II, amrubicin has a unique structure that includes a 9-amino group and a simple sugar moiety. This structure results in decreased DNA intercalation compared to doxorubicin, which influences its intracellular distribution and reduces its cardiotoxicity. Similar compounds include:
- Doxorubicin
- Epirubicin
- Idarubicin
- Etoposide (though not an anthracycline, it also inhibits topoisomerase II and is often compared with amrubicin) .
Amrubicin’s unique properties make it a valuable compound in cancer treatment, particularly for patients who are resistant to other anthracyclines.
生物活性
Amrubicin is a synthetic anthracycline derivative that exhibits significant antitumor activity, particularly against small-cell lung cancer (SCLC). This article explores the biological activity of amrubicin, including its mechanism of action, efficacy in clinical studies, and safety profile.
Amrubicin exerts its antitumor effects primarily through the stabilization of the cleavable complex formed by topoisomerase II. This interaction results in DNA cleavage, leading to the suppression of tumor growth. The active metabolite of amrubicin, amrubicinol, also plays a crucial role in its biological activity, as it is produced through metabolic processes within tumor tissues .
Efficacy in Clinical Studies
Amrubicin has been evaluated in multiple clinical trials for its efficacy against various cancers. Below is a summary of key findings from recent studies:
Study Type | Population | Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) |
---|---|---|---|---|
Phase II | ED-SCLC patients | Amrubicin monotherapy | 75.8% | 11.7 months |
Phase II | Recurrent SCLC | Amrubicin after ICIs | 47% | Not specified |
Phase I | LD-SCLC patients | Amrubicin + Cisplatin | Non-inferior to EP | Not specified |
- A Phase II study demonstrated that amrubicin monotherapy resulted in an ORR of 75.8% and a median OS of 11.7 months in treatment-naive patients with extensive-stage SCLC .
- In another retrospective study , patients with recurrent SCLC treated with amrubicin after immunotherapy showed an ORR of 47% .
- A Phase I trial combining amrubicin with cisplatin indicated non-inferiority compared to standard treatments for LD-SCLC .
Safety Profile
The safety profile of amrubicin is characterized by hematological toxicities. Common adverse effects include:
- Grade III/IV neutropenia : observed in approximately 70% of patients.
- Febrile neutropenia : incidence reported at around 12% .
Other side effects may include nausea, vomiting, and fatigue, which are typical for anthracycline-based therapies.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of amrubicin in specific patient populations:
-
Case Study: Japanese Population
- A systematic review indicated that amrubicin was particularly beneficial for Japanese patients with relapsed SCLC, showing higher efficacy compared to topotecan .
- The pooled data from multiple studies showed progression-free survival rates at three, six, and nine months were 63% , 28% , and 10% , respectively .
- Combination Therapies
特性
IUPAC Name |
9-acetyl-9-amino-7-(4,5-dihydroxyoxan-2-yl)oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZITPJGSQKZMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869526 | |
Record name | Amrubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110267-81-7 | |
Record name | Amrubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Amrubicin and how does it differ from other anthracyclines?
A: Amrubicin [(7S,9S)-9-acetyl-9-amino-7-[(2-deoxy-β-d-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-napthacenedione hydrochloride] is a fully synthetic, third-generation anthracycline that acts as a potent topoisomerase II inhibitor. [] Unlike other clinically used anthracyclines, which are produced by fermentation or semi-synthesis, Amrubicin is completely synthetic. [] Structurally, it is distinguished by an amino group at the 9-position and a unique sugar moiety. [] A key advantage of Amrubicin is its reduced cardiotoxicity compared to other anthracyclines like doxorubicin. [, ]
Q2: How does Amrubicin interact with its target and what are the downstream effects?
A: Amrubicin, along with its active metabolite Amrubicinol, exerts its cytotoxic effects by stabilizing a topoisomerase II-mediated cleavable complex. [, ] This stabilization leads to the formation of DNA-protein complexes and double-strand DNA breaks, ultimately inhibiting DNA transcription and replication. [, ] These events ultimately trigger cell cycle arrest and apoptosis in cancer cells. [, ]
Q3: What is Amrubicinol and what is its role in the activity of Amrubicin?
A: Amrubicinol is the C-13 hydroxy metabolite of Amrubicin, formed through enzymatic conversion. [, ] It exhibits significantly higher cytotoxicity than Amrubicin, ranging from 5 to 200 times more potent in various studies. [, , ] Amrubicinol plays a crucial role in the antitumor activity of Amrubicin, as it achieves higher concentrations in tumor tissues compared to normal tissues. [, ]
Q4: Does the presence of cisplatin affect the metabolism of Amrubicin and Amrubicinol?
A: In vitro studies where human liver microsomes and cytosol were pre-incubated with cisplatin showed no significant alteration in the metabolic rates of both Amrubicin and Amrubicinol. [] This suggests that cisplatin does not appear to interfere with the metabolic pathways of these two compounds. []
Q5: What are the known mechanisms of resistance to Amrubicin?
A: One identified mechanism of resistance involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] NQO1 metabolizes Amrubicinol into an inactive compound, and its expression level correlates inversely with Amrubicinol cytotoxicity. [] Cell lines with higher NQO1 expression exhibit greater resistance to Amrubicinol. [] This suggests that NQO1 levels could potentially serve as a predictive biomarker for Amrubicin response. []
Q6: What is the role of the C609T polymorphism in NQO1 in Amrubicin resistance?
A: Studies have shown that cell lines homozygous for the NQO1 609T allele display significantly lower NQO1 protein expression and heightened sensitivity to Amrubicinol compared to those with other genotypes. [] This suggests that the C609T single-nucleotide polymorphism in the NQO1 gene could be a potential predictive biomarker for response to Amrubicin treatment. []
Q7: How does Amrubicin compare to other chemotherapeutic agents in terms of efficacy?
A: In vitro studies have demonstrated that Amrubicin, in combination with Akt-suppressing agents such as LY294002, gefitinib, and erlotinib, exhibits synergistic growth inhibition in K-ras mutation-harboring lung adenocarcinoma cells. [] This synergistic effect was not observed with other chemotherapeutic agents like cisplatin, pemetrexed, or paclitaxel. []
Q8: What are the potential benefits of combining Amrubicin with EGFR tyrosine kinase inhibitors (EGFR-TKIs)?
A: Research suggests that combining Amrubicin with EGFR-TKIs like gefitinib and erlotinib could be a promising treatment strategy for lung cancer with wild-type EGFR and K-ras mutations. [] EGFR-TKIs suppress Akt activity at clinically achievable concentrations and demonstrate synergistic effects when combined with Amrubicin in K-ras mutated cells. []
Q9: Are there any clinical trial data supporting the efficacy of Amrubicin in cancer treatment?
A9: Yes, numerous clinical trials have explored the efficacy and safety of Amrubicin in various cancer types.
- Metastatic Breast Cancer (MBC): A phase I/II trial investigating Amrubicin as second- or third-line therapy for HER2-negative MBC reported an overall response rate of 21% and a median progression-free survival of 4 months. [] The study also found that the treatment was generally well tolerated, with myelosuppression being the most common grade 3/4 toxicity. []
Q10: What are the common side effects and toxicities associated with Amrubicin?
A: The primary toxicity associated with Amrubicin is myelosuppression, particularly neutropenia. [, , , , , , , , ] Other hematological toxicities include leukopenia, anemia, and thrombocytopenia. [, , , , , , , ] Non-hematological side effects can include anorexia, asthenia, hyponatremia, and nausea. [] Importantly, unlike other anthracyclines, Amrubicin exhibits minimal cardiotoxicity in clinical studies and preclinical models. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。